molecular formula C19H18N2O4S B13369558 N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide

N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide

Cat. No.: B13369558
M. Wt: 370.4 g/mol
InChI Key: SMMZUNUGCCWODW-UHFFFAOYSA-N
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Description

N-{2-Methoxy-4-[(2-Naphthylsulfonyl)Amino]Phenyl}Acetamide is a sulfonamide-containing acetamide derivative characterized by a methoxy-substituted phenyl ring linked to a 2-naphthylsulfonyl group.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-methoxy-4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C19H18N2O4S/c1-13(22)20-18-10-8-16(12-19(18)25-2)21-26(23,24)17-9-7-14-5-3-4-6-15(14)11-17/h3-12,21H,1-2H3,(H,20,22)

InChI Key

SMMZUNUGCCWODW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide typically involves the following steps:

    Formation of the Naphthylsulfonyl Intermediate: The initial step involves the sulfonylation of 2-naphthylamine with a suitable sulfonyl chloride under basic conditions to form the naphthylsulfonyl intermediate.

    Coupling with Methoxyphenylamine: The naphthylsulfonyl intermediate is then coupled with 2-methoxy-4-aminophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting the folate pathway, which is essential for DNA synthesis and cell proliferation . This inhibition leads to the suppression of cancer cell growth and exhibits antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure is compared to related acetamide derivatives (Table 1), highlighting key substituent variations that influence physicochemical and biological properties.

Table 1: Structural Comparison of Sulfonamide Acetamides

Compound Name Key Substituents Pharmacological Activity/Properties Reference
N-{2-Methoxy-4-[(2-Naphthylsulfonyl)Amino]Phenyl}Acetamide 2-Naphthylsulfonyl, Methoxy Hypothesized enhanced lipophilicity/binding
N-[4-[(4-Methoxybenzenesulfonamido)Phenyl]Sulfonyl]Acetamide 4-Methoxybenzenesulfonyl Stabilized by N–H···O hydrogen bonds
N-(4-{[(4-Ethoxyphenyl)Amino]Sulfonyl}Phenyl)Acetamide 4-Ethoxyphenylsulfonyl Unreported activity
N-(2-Methoxy-4-Nitrophenyl)Acetamide Nitro group at para position Intermediate in synthesis
N-[4-(Piperazin-1-Ylsulfonyl)Phenyl]Acetamide (Compound 37) Piperazinylsulfonyl Anti-hypernociceptive activity

Key Observations :

  • The 2-naphthylsulfonyl group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl or methoxybenzenesulfonyl groups in analogs. This may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility.

Pharmacological Activity

Table 2: Pharmacological Comparison of Acetamide Derivatives

Compound Name/ID Activity Profile Efficacy (Compared to Standards) Reference
N-[4-[(4-Methylpiperazinyl)Sulfonyl]Phenyl]Acetamide (35) Analgesic Comparable to paracetamol
N-[4-(Piperazin-1-Ylsulfonyl)Phenyl]Acetamide (37) Anti-hypernociceptive (inflammatory pain) Significant reduction in pain models
This compound Not reported; predicted Potential for kinase inhibition or anti-inflammatory activity

Key Insights :

  • Compound 35 (N-[4-[(4-Methylpiperazinyl)Sulfonyl]Phenyl]Acetamide) demonstrates that sulfonamide acetamides with heterocyclic substituents (e.g., piperazinyl) exhibit potent analgesic effects, likely via central nervous system targets.
  • The absence of direct data for the target compound necessitates extrapolation from structural analogs. The 2-naphthylsulfonyl group may target enzymes like cyclooxygenase (COX) or kinases, similar to other sulfonamide drugs.

Table 3: Physicochemical Data for Selected Compounds

Compound Name/ID HPLC Purity (%) Retention Time (min) Synthetic Route Reference
16c (Pyrimido-Oxazinone Derivative) 99.34 9.37 Silica gel chromatography
16d (Isopropyl-Substituted Analog) 97.05 11.98 Similar to 16c with isopropyl variation
This compound Not reported Not reported Likely involves sulfonylation of aniline precursors

Key Findings :

  • High-purity synthesis (>95%) is achievable for sulfonamide acetamides using silica gel chromatography, as seen in compounds 16c and 16d .
  • The target compound’s synthesis would require sulfonylation of a 2-methoxy-4-aminophenylacetamide precursor with 2-naphthylsulfonyl chloride, followed by purification.

Stability and Crystallographic Features

  • Crystal Packing: Analogous compounds like N-[4-(4-Methoxybenzenesulfonamido)Phenyl]Acetamide exhibit molecular stabilization via N–H···O and C–H···O hydrogen bonds, forming layered structures.
  • Toxicological Data: Limited data exist for sulfonamide acetamides; for example, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological investigation. This highlights a research gap for the target compound.

Biological Activity

N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide, also known as N-[2-methoxy-4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S with a molecular weight of 366.48 g/mol. The compound features a methoxy group, a naphthalenesulfonamide moiety, and an acetamide functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-nitroaniline with naphthalene sulfonyl chloride followed by acetylation. This method has been optimized to improve yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. In one study, derivatives of sulfonamide compounds were evaluated for their activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus sp. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, suggesting that the sulfonamide group plays a crucial role in antimicrobial efficacy .

CompoundMIC (µg/mL)Activity
Compound A3.90Moderate Antibacterial
Compound B6.0Moderate Antibacterial
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. Preliminary results indicate that at concentrations below 50 µM, the compound does not exhibit significant cytotoxic effects on mammalian cell lines, making it a candidate for further therapeutic development .

Case Studies

  • Antimicrobial Efficacy : A study published in PMC evaluated various sulfonamide derivatives, including this compound, against fungal species such as Aspergillus niger. The results indicated that while some derivatives showed promising antifungal activity, further optimization is required for enhanced efficacy .
  • Inhibition of Type III Secretion System : Another investigation focused on the inhibition of virulence factors in pathogenic bacteria through compounds similar to this compound. The results suggested that these compounds could disrupt the Type III secretion system (T3SS), which is crucial for bacterial pathogenicity .

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